(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine
CAS No.:
Cat. No.: VC17474223
Molecular Formula: C7H8BrFN2
Molecular Weight: 219.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrFN2 |
|---|---|
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | (1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine |
| Standard InChI | InChI=1S/C7H8BrFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1 |
| Standard InChI Key | YONGCPHDYMOYJJ-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=C(C=N1)Br)F)N |
| Canonical SMILES | CC(C1=C(C=C(C=N1)Br)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine, reflects its stereochemistry and substituent arrangement. The pyridine ring is substituted with bromine at position 5 and fluorine at position 3, while the ethylamine group is attached at position 2 in the (R)-configuration. This configuration is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BrFN₂ |
| Molecular Weight | 219.05 g/mol |
| CAS Number | 1213302-35-2 |
| IUPAC Name | (1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine |
| Standard InChIKey | YONGCPHDYMOYJJ-SCSAIBSYSA-N |
| Isomeric SMILES | CC@HN |
Electronic and Steric Effects
The bromine atom introduces steric bulk and polarizability, facilitating electrophilic aromatic substitution and cross-coupling reactions. In contrast, the fluorine atom exerts strong electron-withdrawing effects via its high electronegativity, modulating the pyridine ring’s electronic density. This combination creates a reactive yet sterically hindered environment, influencing both synthetic pathways and biological interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1R)-1-(5-bromo-3-fluoro(2-pyridyl))ethylamine typically involves multi-step procedures starting from halogenated pyridine precursors. A patented method describes the use of tert-butyl carbamate intermediates to protect the amine group during functionalization . Key steps include:
-
Halogenation: Introduction of bromine and fluorine via directed ortho-metalation or nucleophilic aromatic substitution.
-
Chiral Resolution: Separation of enantiomers using chiral stationary phases or enzymatic resolution to isolate the (1R)-configuration.
-
Deprotection: Removal of protecting groups under acidic or basic conditions to yield the free amine.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | NBS (N-bromosuccinimide), HF-pyridine | 65-70% |
| Chiral Resolution | Chiral HPLC (Hexane:EtOAc, 80:20) | 85% |
| Deprotection | HCl (4M in dioxane), RT, 2h | 90% |
Solvent and Catalyst Systems
Reactions often employ tetrahydrofuran (THF) or dichloromethane (DCM) as solvents due to their ability to stabilize intermediates . Catalysts such as 4-dimethylaminopyridine (DMAP) and bases like triethylamine are critical for facilitating amide bond formation and deprotonation steps .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 5-Phenyl-pyridine derivative |
| Acylation | Ac₂O, DMAP | N-Acetyl ethylamine derivative |
Biological Applications and Research Findings
Enzyme Inhibition Studies
Structural analogs of this compound have shown inhibitory activity against kinases and GPCRs (G-protein-coupled receptors). The fluorine atom’s electronegativity enhances hydrogen bonding with active-site residues, while bromine contributes to hydrophobic interactions.
Comparative Analysis with Structural Analogs
Halogenated Pyridine Derivatives
(1R)-1-(5-Fluoro(2-pyridyl))ethylamine (CAS: 924307-99-3) lacks the bromine atom, reducing its steric bulk and cross-coupling reactivity . Conversely, 6-bromo-2,4-dichloro-3-fluoroquinoline features a quinoline core with multiple halogens, enabling diverse reactivity but complicating synthetic purification.
Table 4: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Features |
|---|---|---|
| (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine | C₇H₈BrFN₂ | Bromine/fluorine synergy, chiral amine |
| (1R)-1-(5-Fluoro(2-pyridyl))ethylamine | C₇H₉FN₂ | Lacks bromine; reduced steric hindrance |
| 6-Bromo-2,4-dichloro-3-fluoroquinoline | C₁₀H₅BrCl₂FN | Quinoline core; multiple halogenation sites |
Future Directions and Applications
Medicinal Chemistry
Further studies should explore structure-activity relationships (SAR) by modifying halogen positions and amine substituents. Computational modeling could predict binding affinities for neurodegenerative disease targets.
Materials Science
The compound’s electronic properties make it a candidate for organic semiconductors or coordination complexes with transition metals. Bromine’s polarizability could enhance charge transport in thin-film devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume